3-Benzylpiperidine

説明

Context within Piperidine (B6355638) Chemistry

The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. This structure is a ubiquitous motif found in a vast array of natural products, particularly alkaloids, and is a core component in more than twenty classes of pharmaceutical drugs. nih.gov The chemistry of piperidine and its derivatives is rich and varied, owing to the conformational flexibility of the ring and the reactivity of the secondary amine.

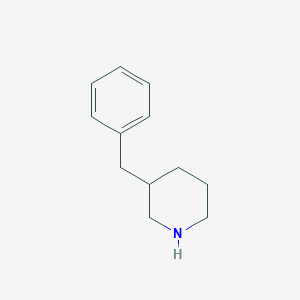

3-Benzylpiperidine is one of the positional isomers of benzylpiperidine, which also include 1-benzylpiperidine, 2-benzylpiperidine, and 4-benzylpiperidine (B145979). wikipedia.org Each isomer possesses unique structural and electronic properties that influence its chemical behavior and biological function. researchgate.net The 3-benzyl isomer, with the molecular formula C₁₂H₁₇N, consists of a piperidine core with a phenylmethyl (benzyl) group attached to the C-3 position. nist.gov This structure serves as a crucial building block in organic synthesis, allowing chemists to construct elaborate molecular architectures with precision. chemimpex.comnetascientific.com Its synthesis can be achieved through various methods, including the addition of a phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and ring saturation. researchgate.net

Significance as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. cambridgemedchemconsulting.comresearchgate.net These structures provide a versatile template for designing new ligands by presenting functional groups in specific three-dimensional orientations. cambridgemedchemconsulting.com

The N-benzylpiperidine motif is widely regarded as a privileged structure, and the this compound variant is a key example of this concept. cambridgemedchemconsulting.comnih.gov Its significance stems from its structural flexibility and three-dimensional character, which medicinal chemists frequently exploit to fine-tune the efficacy and physicochemical properties of drug candidates. nih.gov The scaffold allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) for various biological targets. mdpi.com For instance, shifting a benzyl (B1604629) group from the 4-position to the 3-position of the piperidine ring was found to improve selectivity for the CC Chemokine Receptor-3 (CCR3) over the serotonin (B10506) 5HT(2A) receptor. nih.gov

The utility of the this compound scaffold is evident in numerous drug discovery campaigns. Its derivatives have been investigated for a wide range of pharmacological activities. Research has shown that compounds incorporating this moiety can act as potent inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease. acs.orgnih.gov Furthermore, derivatives have been developed as selective antagonists for receptors like CCR3, which is implicated in inflammatory conditions. nih.gov The versatility of the this compound core makes it an invaluable tool in both organic synthesis and the ongoing search for novel therapeutic agents. chemimpex.comsbq.org.br

Interactive Data Table: Research Applications of this compound Derivatives

| Derivative Class | Biological Target/Activity | Research Focus |

| N-propylurea 3-benzylpiperidines | CC Chemokine Receptor-3 (CCR3) | Discovery of selective antagonists for inflammatory diseases. nih.gov |

| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine derivatives | Acetylcholinesterase (AChE) | Development of inhibitors for potential Alzheimer's disease treatment. acs.org |

| N-Benzyl piperidine derivatives | Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE) | Design of dual inhibitors for Alzheimer's disease. nih.gov |

| General 3-benzylpiperidines | Fungicidal Activity | Agrochemical research. researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-benzylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12-13H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDMXVREWXKZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929233 | |

| Record name | 3-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-25-3 | |

| Record name | 3-Benzylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzylpiperidine and Its Derivatives

Established Synthetic Pathways

Several reliable methods have been established for the synthesis of 3-benzylpiperidine and its derivatives. These pathways often involve the construction of the piperidine (B6355638) ring or the introduction of the benzyl (B1604629) group at a later stage.

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the synthesis of amines, including substituted piperidines. This reaction typically involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine.

One common strategy for synthesizing this compound derivatives via reductive amination involves the reaction of a suitable piperidone precursor. For instance, N-substituted-3-piperidones can react with a benzylating agent under reductive amination conditions. Alternatively, a pre-existing benzyl-substituted carbonyl compound can be reacted with an amine that can cyclize to form the piperidine ring. The choice of reducing agent is crucial for the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) nih.gov. Catalytic hydrogenation can also be employed for the reduction step.

A specific example involves the reductive amination of substituted benzaldehydes with 3-hydroxypiperidine (B146073), followed by acetylation, to yield 3-O-acetyl-N-benzylpiperidine derivatives researchgate.net. This two-step process highlights the utility of reductive amination in building the N-benzylpiperidine core structure researchgate.net.

Alkylation Reactions

Alkylation reactions provide a direct method for introducing the benzyl group onto a pre-formed piperidine ring. The regioselectivity of the alkylation is a key challenge in this approach. Direct C-alkylation at the 3-position of piperidine is not straightforward due to the nucleophilicity of the nitrogen atom, which favors N-alkylation.

To achieve C3-alkylation, the piperidine ring can be activated at the desired position. One approach involves the formation of an enamine or enamide from a piperidine derivative, which can then be alkylated at the 3-position. For example, piperidine can be converted to an enamine, which then undergoes regioselective alkylation with a benzyl halide. Subsequent reduction of the resulting enamine or imine intermediate yields the this compound product.

Addition of Substituted Phenylmagnesium Bromide to Pyridine-3-carboxaldehyde followed by Deoxygenation and Ring Saturation

A convenient and efficient method for the synthesis of a series of 3-(substituted benzyl)piperidines involves the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde researchgate.net. This Grignard reaction forms a diarylmethanol intermediate. Subsequent one-pot deoxygenation of the hydroxyl group and saturation of the pyridine (B92270) ring are typically achieved through catalytic hydrogenation, often using a palladium catalyst researchgate.net.

Table 1: Synthesis of 3-(Substituted benzyl)piperidines via Grignard Reaction and Subsequent Reduction

| Entry | Substituent on Phenyl Ring | Yield of Grignard Adduct (%) | Overall Yield of 3-(Substituted benzyl)piperidine (%) |

|---|---|---|---|

| 1 | H | 85 | 75 |

| 2 | 4-Me | 82 | 72 |

| 3 | 4-Cl | 78 | 68 |

| 4 | 4-F | 80 | 70 |

| 5 | 3,4-diCl | 75 | 65 |

Stereoselective Synthesis

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. The two main approaches to obtaining enantiomerically enriched 3-benzylpiperidines are the resolution of racemic mixtures and asymmetric catalysis.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent wikipedia.org. This results in one enantiomer reacting faster, leaving the other enantiomer in excess wikipedia.org.

For piperidine derivatives, enzymatic and non-enzymatic methods have been employed for kinetic resolution. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine or alcohol mdpi.com. For example, the kinetic resolution of racemic piperidine derivatives has been achieved through enantioselective acylation catalyzed by lipases, yielding both the acylated product and the unreacted amine with high enantiomeric excess nih.gov. While a specific example for this compound is not prominently featured, the principle is broadly applicable to chiral piperidines. Chiral acylating agents in combination with achiral catalysts have also been developed for the kinetic resolution of N-heterocycles, including piperidines nih.gov.

Asymmetric Catalysis (e.g., Transition-metal Catalysts)

Asymmetric catalysis offers a more direct and atom-economical approach to enantiomerically pure compounds compared to resolution methods. Transition-metal catalysts, particularly those based on rhodium and iridium, have been instrumental in the development of asymmetric hydrogenations of prochiral precursors to chiral piperidines.

A highly effective strategy involves the asymmetric hydrogenation of substituted pyridinium (B92312) salts. For instance, N-benzyl-3-phenylpyridinium bromide can be hydrogenated using a rhodium-Josiphos catalyst system in the presence of a base to yield the corresponding chiral N-benzylpiperidine with high enantiomeric excess unimi.it. This method is applicable to a range of 3-substituted pyridinium salts, providing access to various chiral 3-substituted piperidines unimi.it.

Another innovative approach is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines snnu.edu.cn. This method allows for the enantioselective introduction of an aryl group at the 3-position of a tetrahydropyridine (B1245486) intermediate, which can then be further reduced to the corresponding chiral piperidine snnu.edu.cnorganic-chemistry.org. This strategy has been successfully applied to the synthesis of various enantioenriched 3-substituted piperidines snnu.edu.cn.

Table 2: Transition-Metal Catalyzed Asymmetric Synthesis of Chiral Piperidine Derivatives

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| [Rh(COD)Cl]₂ / Josiphos | N-Benzyl-3-phenylpyridinium bromide | (R)-N-Benzyl-3-phenylpiperidine | up to 90% |

| [Rh(cod)(OH)]₂ / Chiral Ligand | Phenylboronic acid + Dihydropyridine (B1217469) | 3-Phenyl-tetrahydropyridine derivative | up to 99% |

| [Ir(COD)Cl]₂ / Bisphosphine / I₂ | 2-Benzylquinoline | 2-Benzyltetrahydroquinoline | up to 96% |

Aza-Michael Addition and Subsequent Lactamization Routes

A stereoselective approach to synthesizing this compound derivatives utilizes an aza-Michael addition followed by a spontaneous lactamization reaction. This methodology has been demonstrated in a chromatography-free, gram-scale synthesis of (R)-3-benzylpiperidine hydrochloride researchgate.net. The process involves the reaction of 4-aroylpent-4-enoic acids with a chiral amine, such as (R)-phenylglycinol.

The key steps in this synthetic route are:

Aza-Michael Addition : The amine adds to the α,β-unsaturated ketone of the 4-aroylpent-4-enoic acid.

Spontaneous Lactamization : The intermediate product immediately undergoes an intramolecular cyclization to form a piperidin-2-one derivative researchgate.net.

This sequence yields piperidin-2-ones, which are valuable intermediates. These lactams can be selectively crystallized, achieving high diastereomeric purity. Subsequent chemical transformations can then convert these intermediates into the desired this compound products researchgate.net. The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in this process, and solvent-free protocols using catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been explored to enhance its efficiency and environmental friendliness mdpi.com.

Principles of Green Chemistry in Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes for piperidine derivatives. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances mdpi.comtotalpharmaceuticaltopics.com.

Key principles of green chemistry relevant to this compound synthesis include:

Use of Greener Solvents : Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of environmentally friendly solvents, or "bio solvents," derived from renewable resources like agricultural crops totalpharmaceuticaltopics.com. Examples include water, ethanol, and ethyl lactate mdpi.comtotalpharmaceuticaltopics.com. The goal is to minimize the environmental impact at various stages, including reaction, extraction, and purification mdpi.com.

Atom Economy and Waste Reduction : Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. Efficient methodologies, such as those that avoid complex workups and purification steps, contribute to this goal nih.gov.

Catalysis : The use of catalysts is preferred over stoichiometric reagents. Catalysts, used in small amounts, can carry out a single reaction many times, are often more selective, and can reduce energy consumption and waste mdpi.com. For instance, biocatalysis, which uses enzymes or whole cells, operates under mild conditions in aqueous media and offers high selectivity mdpi.com.

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements.

An efficient green chemistry approach has been developed for N-substituted piperidones, which are precursors to piperidines. This approach offers significant advantages over classical methods like the Dieckman condensation nih.gov.

| Green Chemistry Principle | Application in Piperidine Synthesis |

| Waste Prevention | Designing synthetic routes with high yields and minimal byproducts nih.gov. |

| Atom Economy | Utilizing addition reactions (e.g., Michael addition) that incorporate all atoms of the reactants into the product mdpi.com. |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, ethanol, or other bio-solvents mdpi.comtotalpharmaceuticaltopics.com. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones to improve efficiency and reduce waste mdpi.com. |

Industrial Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial level introduces several critical considerations focused on cost-effectiveness, safety, efficiency, and scalability.

Key factors for industrial-scale synthesis include:

Cost of Raw Materials : The economic viability of a synthesis route is heavily dependent on the price of starting materials and reagents. Routes that utilize inexpensive and readily available chemicals are preferred google.com.

Reaction Conditions : Industrial processes favor mild reaction conditions (i.e., lower temperatures and pressures) to reduce energy costs and enhance safety google.com. For instance, a synthesis of N-benzyl-3-hydroxypiperidine was designed to proceed under moderate hydrogen pressure (3-5 atm) google.com.

Process Simplification : Minimizing the number of synthetic steps, avoiding complex purification techniques like column chromatography, and enabling continuous operations can significantly reduce production costs and time researchgate.netpatsnap.com.

Catalyst Selection : For catalytic hydrogenation steps, the choice of catalyst is critical. While precious metal catalysts like platinum or palladium can be highly effective, they are expensive. The development of low-cost, non-precious metal catalysts, such as nickel-based catalysts that prevent undesired side reactions like de-benzylation, is a key objective for industrial routes google.com.

Formation of Key Synthetic Intermediates

The synthesis of this compound often proceeds through the formation and subsequent transformation of key intermediate compounds.

1-Benzylpiperidin-3-one

A more efficient, patented method for preparing 1-benzyl-3-piperidone hydrochloride involves the following sequence:

Preparation of N-benzyl glycine ethyl ester.

Reaction with a 4-halogenated ethyl acetate to form a diester intermediate.

Intramolecular cyclization (Dieckmann condensation) of the diester using a base like potassium tert-butoxide, followed by hydrolysis and decarboxylation to yield the piperidone ring google.com.

Final conversion to the hydrochloride salt google.com.

This intermediate serves as a scaffold for further modifications to achieve the final this compound structure.

Dicarboxylic acid derivatives as intermediates

Carboxylic acid derivatives of benzylpiperidine also function as important synthetic intermediates. Compounds such as 1-benzylpiperidine-3-carboxylic acid are utilized in various synthetic schemes nih.gov. These intermediates can be prepared and then transformed into the target molecule. For example, (3R)-3-Benzyl-N,N'',N''-trimethylpiperidine-3-carbohydrazide, a derivative of the corresponding carboxylic acid, is used as a reagent in the preparation of other complex molecules chemicalbook.com. The carboxylic acid group provides a reactive handle for further chemical modifications.

3-Hydroxypiperidine as a Starting Material

3-Hydroxypiperidine is a common and versatile starting material for the synthesis of N-benzyl-3-hydroxypiperidine, a direct precursor that can be converted to this compound through dehydroxylation.

A straightforward synthesis involves the direct N-benzylation of 3-hydroxypiperidine. In this method, 3-hydroxypiperidine is dissolved in a suitable solvent like acetone or toluene, and a weak base is added as an acid scavenger. Benzyl bromide or benzyl chloride is then introduced to the reaction mixture, which proceeds at room temperature or with heating to yield 1-benzyl-3-hydroxypiperidine google.com. It is important to control the stoichiometry to avoid dibenzylation, where both the nitrogen and the hydroxyl group are benzylated .

Alternatively, 3-hydroxypyridine (B118123) can be used as the initial raw material. This approach involves two main steps:

Hydrogenation : The pyridine ring of 3-hydroxypyridine is catalytically hydrogenated to form 3-hydroxypiperidine. This step can be performed at elevated temperature and pressure using catalysts such as rhodium-carbon or ruthenium-carbon patsnap.com.

N-Benzylation : The resulting 3-hydroxypiperidine is then benzylated as described above to produce N-benzyl-3-hydroxypiperidine patsnap.com. This two-step process from 3-hydroxypyridine is also a viable route for large-scale production patsnap.com.

Recent Advances in Piperidine Ring Formation for Derivatives

The piperidine scaffold is a privileged structural motif in medicinal chemistry and natural products. nih.govresearchgate.net Consequently, the development of novel and efficient synthetic methodologies for the construction of the piperidine ring, particularly for creating substituted derivatives like this compound, is an area of intense research. ajchem-a.comresearchgate.net Recent advances have focused on strategies that offer greater control over stereochemistry, improve atom economy, and allow for the introduction of diverse functional groups. nih.gov These modern methods include various forms of cyclization reactions, multicomponent reactions (MCRs), oxidative amination of alkenes, and the catalytic hydrogenation of pyridine precursors. nih.govnih.gov

Intra- and Intermolecular Cyclization Reactions

Cyclization reactions represent a fundamental approach to piperidine ring synthesis, where an acyclic precursor is closed to form the heterocyclic ring. nih.gov This can occur through the formation of either a new carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond. nih.gov Recent progress in this area has been driven by the development of new catalysts and reaction conditions that enable high levels of stereo- and regioselectivity. nih.gov

Key strategies in this category include:

Metal-Catalyzed Cyclization : Transition metals are widely used to catalyze the intramolecular cyclization of substrates containing an amine and a reactive group. A notable example is the enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates, which proceeds under redox-neutral conditions using a palladium catalyst with a chiral P-O ligand. nih.gov This method is valuable as it avoids the need for an oxidizing agent, making it compatible with a wide range of sensitive substrates. nih.gov

Radical-Mediated Cyclization : Radical reactions offer a powerful means of forming C-C and C-N bonds. For instance, polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes via an intramolecular radical cyclization initiated by triethylborane. nih.gov Another approach involves the use of a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields. nih.gov

Reductive Hydroamination/Cyclization : This cascade reaction allows for piperidine synthesis from alkynes. The process is mediated by an acid that functionalizes the alkyne to form an enamine, which then generates an iminium ion. Subsequent reduction of this intermediate leads to the formation of the piperidine ring. nih.gov

| Cyclization Method | Catalyst/Reagent | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Enantioselective aza-Heck Cyclization | Palladium with Chiral P-O Ligand | Alkenylcarbamates | Redox-neutral conditions, high enantioselectivity. | nih.gov |

| Radical Cyclization | Triethylborane (initiator) | 1,6-Enynes | Forms polysubstituted alkylidene piperidines through a complex radical cascade. | nih.gov |

| Radical Cyclization | Cobalt(II) | Linear Amino-aldehydes | Effective for producing various piperidines, though by-products can form. | nih.gov |

| Reductive Hydroamination/Cyclization | Acid-mediated | Alkynes | Cascade reaction involving enamine and iminium ion intermediates. | nih.gov |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. scispace.comnih.gov This approach is advantageous due to its operational simplicity, shorter reaction times, and atom economy compared to traditional linear syntheses. scispace.com MCRs have emerged as a powerful tool for the one-pot synthesis of highly functionalized and structurally diverse piperidine derivatives. scispace.combohrium.com

A common MCR for piperidine synthesis involves the condensation of aromatic aldehydes, anilines, and β-ketoesters. scispace.comresearchgate.net The proposed mechanism for this pseudo five-component reaction begins with the formation of an enamine from the aniline and β-ketoester, and an imine from the aldehyde and aniline. scispace.com These intermediates then undergo an intermolecular Mannich-type reaction, followed by a series of further condensations and an intramolecular Mannich-type cyclization to yield the final substituted piperidine. scispace.com Various catalysts, including environmentally friendly options like sodium lauryl sulfate (SLS) in water or ionic liquids, have been developed to promote these reactions under mild conditions. scispace.comresearchgate.net

| Reactants | Catalyst | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes, Anilines, β-Ketoesters | Sodium Lauryl Sulfate (SLS) | Water | Environmentally friendly ("green") protocol, simple workup. | scispace.com |

| Aromatic Aldehydes, Anilines, Alkyl Acetoacetates | [TMBSED][OMs]2 (Ionic Liquid) | Ethanol | Good yields, short reaction times, easy workup. | researchgate.net |

| β-Ketoesters, Aromatic Aldehydes, Aromatic Amines | TMSI | Methanol | Efficient domino reaction at room temperature, moderate to good yields. | bohrium.com |

Oxidative Amination of Alkenes

The direct transformation of alkenes into piperidines via oxidative amination is a modern and powerful strategy for ring construction. nih.gov This approach involves the difunctionalization of a carbon-carbon double bond, leading to the simultaneous formation of the N-heterocycle. nih.gov

Recent advances in this area include:

Gold(I)-Catalyzed Oxidative Amination : A synthetic route for the oxidative amination of non-activated alkenes has been developed using a gold(I) complex as the catalyst. nih.gov The reaction employs an iodine(III) oxidizing agent and results in the formation of a substituted piperidine with a new C-N bond and the incorporation of an oxygen-containing substituent. nih.gov

Palladium-Catalyzed Enantioselective Amination : An enantioselective version of this transformation has been achieved using a palladium catalyst with a novel pyridine-oxazoline ligand. This was a significant development, as palladium was not previously known to catalyze this type of amination. nih.gov

Iodine-Catalyzed Csp³–H Amination : An alternative strategy involves the selective intramolecular amination of Csp³–H bonds. acs.org This method uses a homogeneous iodine catalyst and is initiated by visible light. It proceeds through two interlocked catalytic cycles involving a radical C–H functionalization and an iodine-catalyzed C–N bond formation, providing a direct route to piperidines from precursors without pre-activated C-H bonds. acs.org

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridines is one of the most fundamental and widely used methods for synthesizing piperidine derivatives. researchgate.netnih.gov This approach is particularly relevant for the synthesis of this compound, which can be prepared by the reduction of the corresponding 3-benzylpyridine (B1203931). researchgate.net The primary challenge in this field is achieving high selectivity, especially in the presence of other reducible functional groups. nih.gov

A convenient method for preparing a series of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. researchgate.net

Recent breakthroughs have focused on developing catalysts that operate under milder conditions and exhibit broad functional group tolerance. chemrxiv.orgchemrxiv.org A significant advance is the development of an iridium(III)-catalyzed ionic hydrogenation of pyridines. chemrxiv.orgchemrxiv.org This robust method demonstrates remarkable tolerance for highly reduction-sensitive groups such as nitro, azido, bromo, alkenyl, and alkynyl functionalities, which remain intact during the reduction of the pyridine ring. chemrxiv.org This greatly expands the chemical space accessible for multi-substituted piperidines. chemrxiv.orgchemrxiv.org

| Catalytic System | Substrate | Key Features | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | 3-(Substituted benzyl)pyridines | One-pot deoxygenation and ring saturation. | researchgate.net |

| Rhodium on Carbon (Rh/C) | 4-(4-Fluorobenzyl)pyridine | High activity for hydrogenation to the corresponding piperidine. | researchgate.net |

| Iridium(III) Complex | Pyridines with nitro, azido, bromo, etc. groups | Selective ionic hydrogenation of the pyridine ring with excellent functional group tolerance. | chemrxiv.orgchemrxiv.org |

| Boron Ions with Hydrosilanes | Substituted Pyridines | Diastereoselective reduction under mild conditions for bis-substituted pyridines. | nih.gov |

Derivatization Strategies and Scaffold Modification

Functional Group Modifications

Modifying the functional groups attached to the 3-benzylpiperidine scaffold is a primary strategy to fine-tune its biological activity. The amino group of the piperidine (B6355638) ring is a particularly common site for such modifications.

The secondary amine within the piperidine ring is a key site for derivatization. Its nucleophilic nature allows for a variety of substitution reactions, leading to the creation of diverse molecular libraries for structure-activity relationship (SAR) studies. For instance, the amino group can be readily acylated using activated esters to produce a range of amide analogs. This type of modification is crucial for exploring how different substituents impact the compound's binding affinity and efficacy.

In multi-step syntheses, the amino group is often protected to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The Boc group, for example, can be removed under acidic or reductive conditions, such as with lithium aluminum hydride (LiAlH₄), to yield the free amine for further functionalization. Similarly, lipase-mediated acylation can selectively modify one enantiomer in a racemic mixture, facilitating the separation of stereoisomers which is critical for assessing stereo-specific biological activity.

The this compound scaffold can undergo various oxidation and reduction reactions, depending on the specific functional groups present. For example, derivatives of this compound containing hydroxyl groups can be oxidized. The use of oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can convert amino groups into nitro derivatives. smolecule.com In a specific case involving (3S,5S)-1-benzylpiperidine-3,5-diol, the hydroxyl groups can be oxidized to ketones using reagents like pyridinium (B92312) chlorochromate (PCC).

Conversely, reduction reactions are also employed to modify the scaffold. Carboxylic acid groups can be reduced to alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The tetrahydropyridine (B1245486) ring within certain N-benzylpiperidine precursors can be reduced to the corresponding piperidine via catalytic hydrogenation to yield cis stereoisomers, while using lithium aluminium hydride results in trans stereoisomers. google.com

Hybrid Compound Design

A sophisticated approach in drug design involves creating hybrid compounds by covalently linking two or more pharmacophores. This strategy aims to produce multifunctional molecules that can interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy or a synergistic effect. The this compound scaffold has been successfully incorporated into several hybrid designs.

Researchers have strategically hybridized the benzylpiperidine scaffold with isatin (B1672199), a privileged structure known for its neuroprotective potential. nih.govmfd.org.mk This combination has yielded novel dual-acting agents targeting key enzymes implicated in the pathology of neurodegenerative diseases (NDDs) like Alzheimer's and Parkinson's disease. nih.govresearchgate.net These hybrids have been evaluated as inhibitors of monoamine oxidases (MAO-A/B) and acetylcholinesterase (AChE). nih.govresearchgate.netresearchgate.net The design rationale combines the favorable pharmacokinetic profiles and blood-brain barrier permeability of both the piperidine and isatin moieties. nih.govresearchgate.net

Several synthesized benzylpiperidine-isatin hybrids have demonstrated potent inhibitory activity. For example, one lead compound emerged as a significant inhibitor of both MAO-A and AChE, with its AChE inhibition surpassing that of the standard drug donepezil (B133215). nih.govmfd.org.mk Another compound showed noteworthy inhibition of MAO-B. nih.gov These findings highlight the potential of these hybrids as multifunctional agents for treating complex NDDs. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Inhibition Type |

|---|---|---|---|

| Compound 15 | MAO-A | 0.108 ± 0.004 µM | Competitive, Reversible |

| Compound 15 | AChE | 0.034 ± 0.002 µM | Mixed, Reversible |

| Compound 4 | MAO-B | 0.057 ± 0.001 µM | Competitive, Reversible |

Another class of hybrid molecules involves the combination of benzylpiperidine with a tetrazole ring. nih.govresearchgate.net These hybrids have been designed and synthesized as potential triple reuptake inhibitors targeting the monoamine neurotransmitters serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). nih.govkoreascience.kr The rationale is based on modifying previously reported compounds through docking studies to create novel structures with improved inhibitory profiles. nih.gov

A series of thirty-one such compounds were synthesized and evaluated for their ability to inhibit the reuptake of these three key neurotransmitters. nih.gov The research validated the design approach, with one compound in particular, designated 2q, showing especially potent inhibition of serotonin reuptake. nih.gov Structure-activity relationship (SAR) and docking analyses revealed that compounds with a three-carbon linker between the core moieties exhibited potent inhibitory activity against 5-HT, NE, and DA reuptake. researchgate.net

Multitargeted hybrids of N-benzylpiperidine and substituted 5-phenyl-1,3,4-oxadiazoles have been designed and synthesized as potential therapeutics for Alzheimer's disease. nih.govacs.orgacs.org This approach aims to simultaneously address multiple pathological factors of the disease by creating ligands that can interact with several biological targets. researchgate.net The resulting hybrids have been tested for their inhibitory activity against human acetylcholinesterase (hAChE), butyrylcholinesterase (hBChE), and beta-secretase-1 (hBACE-1). nih.govacs.org

Two lead compounds, 6g and 10f, demonstrated balanced and potent inhibitory profiles against all three enzymes. nih.govresearchgate.net Beyond enzyme inhibition, these compounds exhibited other desirable properties, including favorable permeation across the blood-brain barrier and the ability to disassemble amyloid-β (Aβ) aggregates. nih.govacs.org Furthermore, they were found to be non-neurotoxic in SH-SY5Y neuroblastoma cells and were able to ameliorate cognitive deficits in animal models. nih.gov The promising profile of compound 6g was further supported by pharmacokinetic studies showing excellent oral absorption characteristics. nih.gov

| Compound | Key Biological Activities | Additional Favorable Properties |

|---|---|---|

| Compound 6g | Balanced inhibition of hAChE, hBChE, and hBACE-1 | Blood-brain barrier permeability, Aβ aggregation disassembly, non-neurotoxic, ameliorated cognitive dysfunction, good oral absorption |

| Compound 10f | Balanced inhibition of hAChE, hBChE, and hBACE-1 | Blood-brain barrier permeability, Aβ aggregation disassembly, non-neurotoxic, ameliorated cognitive dysfunction |

Quinoline-Benzylpiperidine Conjugates

The fusion of quinoline (B57606) and benzylpiperidine moieties has yielded hybrid compounds with significant biological activities. nih.govnih.gov These conjugates are of particular interest in the development of treatments for complex diseases like Alzheimer's. nih.gov

Researchers have synthesized and evaluated a series of quinoline-benzylpiperidine hybrids, demonstrating their potential as acetylcholinesterase (AChE) inhibitors. nih.gov By combining a quinolinecarboxamide with a benzylpiperidine moiety, novel compounds with high selectivity for AChE over butyrylcholinesterase (BuChE) have been developed. nih.gov Molecular modeling studies have been instrumental in understanding the structure-activity relationships of these hybrids. nih.gov

Furthermore, the introduction of radical scavengers into these conjugates has led to the development of multipotent molecules for Alzheimer's disease treatment. nih.gov The strategic design of these hybrids often involves linking the quinoline and benzylpiperidine components through various spacers, such as carboxamide or alkyl linkers, to optimize their interaction with biological targets. nih.govscielo.br

In the realm of antimicrobial research, quinoline-piperidine conjugates have shown promising results. nih.govresearchgate.net Studies have demonstrated that certain 4-aminoquinoline-piperidine derivatives exhibit potent, nanomolar-range activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov These compounds showed no cytotoxicity at the tested concentrations, highlighting their potential as leads for new antimalarial drugs. nih.gov

The following table summarizes the activity of selected quinoline-benzylpiperidine conjugates:

| Compound Type | Target | Activity | Reference |

| Quinolinecarboxamide-benzylpiperidine | Acetylcholinesterase (AChE) | High inhibition and selectivity | nih.gov |

| 4-Aminoquinoline-piperidine | Plasmodium falciparum (NF54 & K1 strains) | Nanomolar range activity | nih.gov |

| Quinoline-benzylpiperidine hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Potent inhibition | scielo.br |

Benzylpiperidine-Derived Hydrazones

Benzylpiperidine-derived hydrazones represent another important class of compounds with significant antimicrobial properties. nih.govmdpi.comdovepress.com Hydrazones, characterized by the azometine group (–NHN=CH–), are known for their broad spectrum of biological activities. dergipark.org.tr

The synthesis of these derivatives typically involves the condensation of a hydrazide with an appropriate aldehyde or ketone. mdpi.comdergipark.org.tr Research has shown that hydrazones derived from various heterocyclic scaffolds, when combined with the benzylpiperidine moiety, can exhibit potent antibacterial and antifungal activities. nih.govdovepress.com For instance, studies have reported the synthesis and evaluation of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides, with some compounds showing promising activity against Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis. nih.gov

The antimicrobial efficacy of these hydrazone derivatives is often influenced by the nature of the substituents on the aromatic rings. mdpi.com Structure-activity relationship (SAR) studies are crucial in identifying the key structural features responsible for their biological activity. mfd.org.mk

Below is a table highlighting the antimicrobial activity of representative benzylpiperidine-derived hydrazones:

| Hydrazone Derivative Source | Target Microorganisms | Activity | Reference |

| 3-Oxido-1H-imidazole-4-carbohydrazides | E. coli, S. aureus, S. epidermidis | Promising antimicrobial agents | nih.gov |

| Thiourea derivative and aromatic aldehydes | Pathogenic bacterial strains | Strong effects on all tested strains | mdpi.com |

| 2-Hydrazinobenzimidazole and various aldehydes/ketones | Gram-positive and Gram-negative bacteria, fungi | Potent antimicrobial potential | dovepress.com |

Introduction of Chiral Centers and Their Impact on Drug Design

Chirality, or the "handedness" of a molecule, plays a pivotal role in drug design and biological activity. mdpi.comresearchfloor.orgsavemyexams.com The introduction of chiral centers into the this compound scaffold can significantly influence a drug's pharmacodynamic and pharmacokinetic properties. researchgate.net

Enantiomers, the non-superimposable mirror images of a chiral molecule, can exhibit different biological activities. mdpi.comsavemyexams.com This is because biological targets, such as enzymes and receptors, are themselves chiral and may interact differently with each enantiomer. nih.gov For example, one enantiomer of a drug might produce the desired therapeutic effect, while the other could be inactive or even cause adverse effects. savemyexams.com

In the context of this compound derivatives, stereochemistry is critical. google.com The spatial arrangement of the benzyl (B1604629) group on the piperidine ring can affect the molecule's ability to bind to its target. researchgate.net For instance, the (R)- and (S)-enantiomers of this compound derivatives can have varying affinities for their biological targets. nih.gov

The stereoselective synthesis of specific enantiomers is therefore a key consideration in the development of drugs based on the this compound scaffold. researchgate.net Medicinal chemists often aim to produce a single, active enantiomer to maximize therapeutic efficacy and minimize potential side effects. researchgate.netnih.gov The introduction of a chiral piperidine ring can also improve a drug's physicochemical properties, such as solubility and pharmacokinetic profile. researchgate.net

The impact of chirality is evident in various therapeutic areas. For instance, in the development of treatments for neurological disorders, the specific stereochemistry of this compound analogs can be crucial for their interaction with neurotransmitter systems.

Strategic Linker Modifications in Hybrid Structures

In the design of hybrid molecules incorporating the this compound scaffold, the linker that connects it to other pharmacophores is of strategic importance. nih.govmdpi.com Modifications to this linker can significantly impact the compound's biological activity, selectivity, and pharmacokinetic properties. nih.govmdpi.com

The length and flexibility of the linker are critical factors. nih.govmdpi.com Studies on quinoline-benzylpiperidine hybrids have shown that altering the linker length can affect the inhibitory activity against enzymes like AChE and BuChE. nih.govmdpi.com For example, in some series of hybrids, a shorter linker resulted in decreased activity against AChE. nih.gov

The chemical nature of the linker also plays a crucial role. Different types of linkers, such as amides, ethers, and alkyl chains, can influence how the hybrid molecule orients itself within the binding site of a target protein. scielo.brmdpi.com For instance, replacing an ester linker with a more metabolically stable amide linker has been a successful strategy in modifying lead compounds. mdpi.com

The following table illustrates the influence of linker modifications on the activity of benzylpiperidine hybrids:

| Hybrid Type | Linker Modification | Impact on Activity | Reference |

| Feruloyl–donepezil hybrids | Substitution on benzylpiperidine | Decreased AChE inhibition | nih.gov |

| Quinoline-1,3,5-triazine hybrids | Linker length | Affected AChE and BuChE-inhibitory activities | mdpi.com |

| Tacrine-donepezil hybrids | Amide spacers, ethylamine (B1201723) bridges | Improved in vitro hAChE activity | mdpi.com |

| N-benzylpiperidine-indole hybrids | Carboxamide linker with two-carbon spacer | Satisfactory AChE and BuChE inhibition | nih.gov |

Structure Activity Relationship Sar Studies of 3 Benzylpiperidine Derivatives

Influence of Substituents on Biological Activity and Selectivity

The introduction of different substituents at various positions on the 3-benzylpiperidine core has profound effects on the biological activity and target selectivity of the resulting analogues. These modifications alter the electronic, steric, and hydrophobic properties of the molecules, thereby influencing their binding affinity and efficacy.

Effects of Positional Isomerism

The specific placement of functional groups on either the piperidine (B6355638) ring or the benzyl (B1604629) group, known as positional isomerism, is a critical determinant of biological activity. solubilityofthings.com Shifting a substituent from one position to another can dramatically alter a molecule's shape and how it interacts with its target, leading to significant changes in potency and selectivity. solubilityofthings.comrsc.org

For instance, the position of an amino group on the piperidine ring dictates the selectivity profile of benzylpiperidine derivatives as kinase inhibitors; 4-amino-1-benzylpiperidine (B41602) shows a different selectivity compared to its 3-amino counterpart. Similarly, in a series of pyridazinobenzylpiperidine derivatives designed as monoamine oxidase B (MAO-B) inhibitors, the position of substituents on the phenyl ring was paramount. mdpi.com Derivatives with a substituent at the 3-position of the phenyl ring consistently showed the highest inhibitory activity against MAO-B, whereas compounds with substituents at the 2- or 4-positions generally exhibited low inhibition. mdpi.com

The impact of positional isomerism is also evident in cholinesterase inhibitors. In one study, the placement of a methyl group on the benzyl moiety of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones was evaluated. The resulting inhibitory activity against acetylcholinesterase (AChE) followed the order: meta- > ortho- > para-substitution. nih.gov This demonstrates that even a subtle change in the location of a small alkyl group can significantly affect biological function.

Role of Stereoisomers

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral compounds like many this compound derivatives. nih.govsolubilityofthings.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit widely different affinities for chiral biological targets such as receptors and enzymes.

The differential activity of stereoisomers is well-documented. For example, in kinase inhibition studies, the (R)-enantiomer of a compound may display greater selectivity due to a more favorable spatial fit within the hydrophobic pockets of the active site, while the (S)-enantiomer could have reduced activity or interact with off-target sites. This principle underscores the necessity of evaluating enantiomerically pure compounds to understand their true pharmacological profiles. nih.gov

The importance of stereoisomerism is profoundly illustrated in the case of 3-methylfentanyl, a potent analgesic. The cis- and trans-isomers, as well as their individual enantiomers, show vast differences in potency. The (+)-cis-isomer is thousands of times more potent than the (-)-trans-isomer, highlighting how critical the specific 3D arrangement is for receptor interaction and subsequent analgesic activity. nih.gov This stereospecificity likely arises from the precise orientational requirements for binding to the opioid receptor. nih.govnih.gov

Impact of Aromatic Ring Substitution

Modifying the substitution pattern on the benzyl ring of this compound derivatives is a key strategy for fine-tuning their biological activity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can influence receptor binding and potency. nih.govresearchgate.net

In the development of MAO-B inhibitors, a series of pyridazinobenzylpiperidine derivatives with different substituents at the 3-position of the phenyl ring were synthesized and tested. The study revealed a clear SAR, with the inhibitory potency following the order: -Cl > -OCH₃ > -F > -CN > -CH₃ > -Br. mdpi.com This indicates that electronic effects are a major driver of activity for this class of compounds.

| Compound ID | Substituent (at 3-position) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| S5 | -Cl | 0.203 | 19.04 |

| S6 | -OCH₃ | - | - |

| S4 | -F | - | - |

| S16 | -CN (at 2-position) | 0.979 | - |

| S7 | -CH₃ | - | - |

| S8 | -Br | - | - |

Similarly, for a series of cholinesterase inhibitors, substitution of the benzyl ring with different halogen atoms resulted in an activity order of –Br > –Cl > –F for AChE inhibition. nih.gov It was speculated that the larger halogens (Br and Cl) could form halogen bonds with amino acid residues in the enzyme's active site, an interaction not possible for fluorine. nih.gov Furthermore, studies on 4-benzylpiperidine (B145979) carboxamides revealed that the nature of the aromatic substituent was critical for selectivity between monoamine transporters; biphenyl-substituted compounds showed strong inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, while diphenyl-substituted analogues were very weak inhibitors of these transporters. biomolther.org

Significance of Linker Length and Composition

In many this compound derivatives, a linker is used to connect the core scaffold to another pharmacophore, creating multi-target-directed ligands. The length, rigidity, and chemical composition of this linker are crucial for optimal activity, as they determine the spatial orientation of the two pharmacophoric units, allowing them to bind to their respective targets simultaneously. nih.govppm.edu.pl

The length of the linker can have a dramatic effect on biological activity. nih.gov Studies on 4-benzylpiperidine carboxamides as monoamine reuptake inhibitors found that compounds with a two-carbon linker inhibited the dopamine (B1211576) transporter (DAT) with much higher potency than those with a three-carbon linker. biomolther.orgnih.gov In another series of inhibitors, a linker of four atoms was found to be optimal for activity, with potency decreasing when the linker was shortened to three or lengthened to five atoms. nih.gov

The composition of the linker is equally important. The inclusion of different functional groups, such as amides or ethers, can alter properties like flexibility and hydrogen-bonding capacity. ppm.edu.pl Research on bisbenzimidazole derivatives showed that both the length (from 3 to 21 atoms) and the composition of the linker significantly influenced DNA binding affinity and cellular uptake. nih.gov Similarly, for a series of (-)-borneol (B1667373) esters, the effect of linker length (n=1, 2, or 3) on anti-RSV activity was dependent on the attached N-containing heterocycle. While morpholine (B109124) derivatives were active at all linker lengths, piperidine-containing analogues only showed moderate activity with a two-atom linker (n=2). mdpi.com

| Compound ID | Linker Length (n) | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 6a | 1 | >41.4 | - |

| 6b | 2 | 14.6 | 22 |

| 6c | 3 | >38.7 | - |

Identification of Crucial Structural Elements for Potency

SAR studies have successfully identified key structural motifs within this compound derivatives that are essential for high-potency interactions with their biological targets. The benzylpiperidine moiety itself is frequently cited as a critical pharmacophore.

For a series of CC chemokine receptor-3 (CCR3) antagonists, the N-(alkyl)benzylpiperidine group was determined to be an essential pharmacophore for potent and selective activity. acs.org Likewise, in the context of cholinesterase inhibition, the benzyl-piperidine group provides excellent binding to the enzyme's catalytic site. encyclopedia.pub In one series of AChE inhibitors, any isosteric replacements or modifications to the benzylpiperidine moiety proved to be detrimental to the compound's activity, confirming its indispensable role. nih.govsci-hub.st The piperidine ring is also considered a critical structural element for compounds targeting the histamine (B1213489) H3 and sigma-1 receptors. acs.org

Beyond the core scaffold, other features have been identified as crucial. For certain multi-targeted compounds, an N-benzyl group was found to be superior for cholinesterase inhibition, while a terminal alkyne group was essential for effective MAO-B inhibition. encyclopedia.pub Molecular modeling studies have further emphasized the importance of specific intermolecular interactions, such as π-π stacking and hydrogen bonds, which are crucial for the stabilization of the ligand-protein complex and, consequently, for potency. researchgate.netresearchgate.net

Receptor Binding Site Interactions as Elucidated by SAR

A primary goal of SAR is to understand how a ligand interacts with the binding site of its target protein, providing a rational basis for the design of more potent and selective molecules. Combining SAR data with computational methods like molecular docking has shed light on these precise interactions.

For a novel class of influenza fusion inhibitors, computational studies rationalized the observed SAR by identifying a specific binding pocket. The N-benzylpiperidine moiety of the inhibitor was found to engage in a direct π-stacking interaction with a phenylalanine residue (F9HA2) and an additional π-stacking interaction with a tyrosine residue (Y119HA2). ub.edu Furthermore, the protonated nitrogen of the piperidine ring formed a salt bridge with an glutamic acid residue (E120HA2), anchoring the ligand in the site. ub.edu

In the inhibition of MAO-B, docking studies revealed that a potent pyridazinobenzylpiperidine derivative forms key pi-pi stacking interactions with two tyrosine residues (Tyr398 and Tyr326) in the active site. mdpi.com For AChE inhibitors, it was found that the benzylpiperidine portion of the inhibitors occupies the same narrow binding pocket as the approved drug donepezil (B133215), interacting with both the cation-π region of the catalytic site and the peripheral anionic site of the enzyme. sci-hub.st These detailed interaction maps, elucidated through SAR and computational studies, are invaluable for the future design of optimized this compound-based therapeutic agents. researchgate.netresearchgate.net

Computational and Predictive SAR Analyses

Computational and predictive Structure-Activity Relationship (SAR) analyses are powerful tools in modern drug discovery, enabling the rational design and optimization of lead compounds. These in silico methods utilize the three-dimensional structures of molecules to predict their biological activity, thereby saving significant time and resources compared to traditional synthesis and testing. For this compound derivatives, computational approaches such as Comparative Molecular Field Analysis (CoMFA) and Quantitative Structure-Activity Relationship (QSAR) modeling have been instrumental in understanding the structural requirements for their interaction with various biological targets.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D shape and electrostatic properties. ebi.ac.ukwikipedia.org This method has been successfully applied to understand and predict the activity of this compound derivatives for different therapeutic targets.

One notable application of CoMFA has been in the study of N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. ebi.ac.uk In these studies, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and N-benzylpiperidine benzisoxazoles were analyzed. ebi.ac.uk The CoMFA models were developed by aligning the molecules and calculating their steric and electrostatic fields. ebi.ac.uk The resulting models demonstrated a strong correlation between the inhibitory activity of these N-benzylpiperidines and their structural features. ebi.ac.uk The predictive ability of the CoMFA model was found to be significant, highlighting the importance of both steric and electronic factors in modulating the biochemical activity of these compounds. ebi.ac.uk

Another study performed automated docking of 82 substituted N-benzylpiperidines into the crystal structure of mouse AChE, followed by a CoMFA analysis using the docked "natural" alignment. researchgate.net This approach, which avoids the subjective bias of manual alignment, resulted in a validated CoMFA model that could successfully predict the AChE inhibitory activity of another set of 29 N-benzylpiperidine derivatives. researchgate.net This demonstrates the robustness and predictive power of combining docking with CoMFA for this class of compounds. researchgate.net

The contour maps generated from CoMFA studies provide a visual representation of the SAR, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For instance, in the context of AChE inhibitors, CoMFA contour maps can highlight areas around the benzyl and piperidine rings where modifications could enhance binding to the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a correlation between calculated molecular descriptors (representing physicochemical properties) and the observed biological activity. wikipedia.org QSAR has been extensively used to study this compound derivatives for various biological activities.

In the development of σ1 receptor ligands, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and their binding affinities for σ1 and σ2 receptors were determined. acs.org Hansch-type QSAR studies were conducted to understand the influence of substitutions on the phenylacetamide aromatic ring on receptor binding. acs.org The results indicated that 3-substituted compounds generally had a higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts. acs.org The QSAR models revealed that halogen substitutions increased affinity for σ2 receptors, while electron-donating groups like hydroxyl or methoxy (B1213986) resulted in weaker affinity for σ2 receptors but moderate affinity for σ1 receptors. acs.org

For N-benzylpiperidine derivatives as AChE inhibitors, QSAR models have been developed using various regression methods, including multiple linear regression (MLR), genetic function approximation (GFA), and multilayer perceptron network (MLP). nih.gov In one study, a dataset of 99 N-benzylpiperidine molecules was used to build predictive models. nih.gov The developed models, particularly the GFA model, showed excellent predictive ability for the inhibitory concentration of new compounds. nih.gov

The table below presents a summary of a QSAR study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, showcasing the effect of different substituents on the phenylacetamide ring on their binding affinity (Ki) for σ1 receptors. acs.org

| Compound | Substituent | σ1 Ki (nM) |

| 1 | H | 3.90 |

| 5 | 3-Cl | 2.85 |

| 9 | 3-F | 3.21 |

| 11 | 2-F | 3.56 |

| 20 | 3-NO2 | 2.98 |

This table is based on data from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives and their affinity for σ1 receptors. acs.org

Another QSAR study focused on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as potent CCR5 antagonists. colab.ws Such studies are crucial for understanding the structural requirements for potent and selective antagonism of this receptor, which is a key target in HIV therapy.

Pharmacological and Biological Research Applications of 3 Benzylpiperidine Derivatives

Neurodegenerative Diseases and Central Nervous System (CNS) Activity

Derivatives of 3-benzylpiperidine have been a focal point of research for conditions affecting the central nervous system, most notably for neurodegenerative disorders. ontosight.ai Their structural features allow for interaction with multiple biological targets implicated in the pathology of these complex diseases.

In the field of Alzheimer's disease (AD) research, this compound derivatives have been extensively explored as multi-target-directed ligands. ebi.ac.ukacs.org The multifaceted nature of AD, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress, necessitates therapeutic agents that can modulate several of these pathways simultaneously. researchgate.net The N-benzylpiperidine moiety, a key pharmacophore of the established AD drug donepezil (B133215), is frequently incorporated into novel molecular hybrids to target various enzymes and pathological processes. ebi.ac.ukmdpi.com

A primary strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine (B1216132). ebi.ac.uk Numerous this compound derivatives have been synthesized and evaluated for their AChE inhibitory activity, with many exhibiting potent inhibition. nih.gov

Research has shown that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. ebi.ac.uknih.gov This dual binding is significant as the PAS is also implicated in the aggregation of Aβ peptides. researchgate.netneurology.org For instance, kinetic analyses and molecular docking studies of a potent inhibitor, compound 5k, suggested it binds to both sites simultaneously. ebi.ac.uk Similarly, novel glutamic acid derivatives incorporating an N-benzylpiperidine fragment were designed to interact with the CAS, while another part of the molecule targets the PAS. nih.gov

Several studies have reported compounds with high inhibitory potency. Coumarin-3-carboxamide derivatives bearing an N-benzylpiperidine scaffold showed potent anti-AChE activity, with one compound (10c) being 46-fold more potent than donepezil. nih.gov Another series of N'-(4-benzylpiperidin-1-yl)alkylamine derivatives also demonstrated strong AChE inhibition, with compounds 5h and 5k being more potent than donepezil. ebi.ac.uk

| Compound Series | Lead Compound | AChE IC50 | Reference |

|---|---|---|---|

| N'-(4-benzylpiperidin-1-yl)alkylamine derivatives | 5k | 2.13 nM | ebi.ac.uk |

| N'-(4-benzylpiperidin-1-yl)alkylamine derivatives | 5h | 6.83 nM | ebi.ac.uk |

| Coumarin-3-carboxamide derivatives | 10c | 0.3 nM | nih.gov |

| Benzylpiperidine-linked diarylthiazoles | 44 | 0.30 µM | acs.org |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | 15b | 0.39 µM | tandfonline.comtandfonline.comnih.gov |

| 2-Oxoindoline-benzylpiperidine hybrids | 8i | 0.39 µM | mdpi.com |

| N-benzyl piperidine-HDAC inhibitor hybrids | d10 | 3.22 µM | researchgate.net |

Kinetic studies have revealed different modes of inhibition. For example, benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (compounds 15b and 15j) were found to be competitive inhibitors, tandfonline.comtandfonline.comnih.gov whereas a coumarin (B35378) derivative (10c) and a diarylthiazole derivative (44) exhibited mixed-type inhibition. nih.govacs.org

Butyrylcholinesterase (BChE) is another cholinesterase that plays a role in acetylcholine hydrolysis, particularly in the advanced stages of AD when AChE activity declines. nih.gov Therefore, compounds that can inhibit both AChE and BChE are of significant interest. Many this compound derivatives have been evaluated for their dual inhibitory potential. ebi.ac.ukacs.orgnih.gov

A series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones were found to effectively inhibit both enzymes, with compound 15j showing a submicromolar IC₅₀ value for BChE. tandfonline.comtandfonline.comnih.gov Similarly, hybrids of 2-oxoindoline and benzylpiperidine were developed as dual-target inhibitors, with compound 8i demonstrating potent and balanced inhibition of both AChE and BChE. mdpi.com In contrast, some derivatives show high selectivity for one enzyme over the other. For instance, a coumarin-based derivative, compound 10c, was highly selective for AChE, with a selectivity index of 26,300 over BChE. nih.gov

| Compound Series | Lead Compound | BChE IC50 | Reference |

|---|---|---|---|

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | 15j | 0.16 µM | tandfonline.comtandfonline.comnih.gov |

| 2-Oxoindoline-benzylpiperidine hybrids | 8i | 0.28 µM | mdpi.com |

| Benzylpiperidine-linked diarylthiazoles | 44 | 1.84 µM | acs.org |

| N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamides | 4e | 15.16 µM | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters and are implicated in the pathology of neurodegenerative diseases through mechanisms that can increase oxidative stress. nih.gov MAO-B, in particular, has been considered a contributor to AD pathologies. researchgate.net Consequently, the development of MAO inhibitors, especially those with selectivity for the MAO-B isoform, is a key area of research. mdpi.comresearchgate.net

A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds were more potent inhibitors of MAO-B than MAO-A. mdpi.comnih.gov Compound S5 emerged as the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a selectivity index of 19 for MAO-B over MAO-A. mdpi.comresearchgate.netnih.gov Kinetic studies revealed that the lead compounds S5 and S16 were competitive and reversible inhibitors of MAO-B. mdpi.comresearchgate.netnih.gov Another investigation into 1-benzylpiperidin-4-yl derivatives found them to be potent MAO-A inhibitors, with compound 35 being a powerful inhibitor of both isoforms. nih.gov Benzylpiperidine-derived hydrazones have also been investigated as dual inhibitors of both cholinesterases and monoamine oxidases. researchgate.net

| Compound Series | Lead Compound | Target | IC50 | Reference |

|---|---|---|---|---|

| Pyridazinobenzylpiperidines | S5 | MAO-B | 0.203 µM | mdpi.comresearchgate.netnih.gov |

| Pyridazinobenzylpiperidines | S16 | MAO-B | 0.979 µM | mdpi.comresearchgate.netnih.gov |

| Pyridazinobenzylpiperidines | S15 | MAO-A | 3.691 µM | mdpi.comresearchgate.netnih.gov |

| 1-benzylpiperidin-4-yl derivatives | 35 | MAO-A | 5.2 nM | nih.gov |

| 1-benzylpiperidin-4-yl derivatives | 35 | MAO-B | 43 nM | nih.gov |

Beyond enzyme inhibition, some this compound derivatives have demonstrated direct neuroprotective properties, which are crucial for potentially slowing disease progression. ontosight.ai These effects are often linked to antioxidant activity and the ability to protect neurons from toxic insults. nih.gov

Several studies have shown that these compounds can protect neuronal cells from oxidative stress. For example, compounds 15b and 15j, which are potent cholinesterase inhibitors, also showed a neuroprotective effect against H₂O₂-induced oxidative damage in PC12 cells. tandfonline.comtandfonline.comnih.gov Similarly, other derivatives exerted neuroprotective action in SH-SY5Y cells against cell death mediated by Aβ and H₂O₂. neurology.org Novel N-benzyl piperidine (B6355638) derivatives designed as dual HDAC/AChE inhibitors also exhibited promising neuroprotective activities in PC-12 cells. researchgate.net

In a study on N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamides, compound 4e was found to provide 23.2% protection to amyloid-beta-induced neuronal cells at a concentration of 50 µM. nih.gov Furthermore, a benzylpiperidine-linked diarylthiazole, compound 44, demonstrated in vivo neuroprotection by reducing Aβ₁₋₄₂-induced toxicity. acs.org

The enzyme beta-secretase-1 (BACE-1) is a key target in AD research because it initiates the amyloidogenic pathway that produces the neurotoxic Aβ peptide. nih.govmdpi.com Inhibiting BACE-1 is therefore a primary strategy for developing disease-modifying therapies. researchgate.net The this compound scaffold has been incorporated into molecules designed to inhibit this critical enzyme. researchgate.net

Multitargeted hybrids combining N-benzylpiperidine with other chemical moieties like 1,3,4-oxadiazole (B1194373) have been synthesized and tested for their ability to inhibit BACE-1 alongside cholinesterases. acs.org In one study, hybrids 6g and 10f showed a balanced inhibitory profile against AChE, BChE, and BACE-1. acs.org Another series of hybrids, linking piperazine (B1678402) or N-benzylpiperidine to 5-phenyl-1,3,4-oxadiazol-2-thiol, also yielded compounds (5d and 5f) with BACE-1 inhibition comparable to the reference compound donepezil. bohrium.com Research has also shown that replacing the piperidine ring of donepezil with a piperazine ring can enhance interaction with the active site of BACE1. nih.gov

Neurotransmitter System Modulation

Pain Management and Antinociceptive Effects

The search for safer and more effective analgesics is a significant area of pharmaceutical research. Derivatives of this compound have emerged as promising candidates for pain management due to their potent antinociceptive effects.

A study focused on the design of dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands, which have shown promise in providing strong pain relief with reduced opioid-related side effects. nih.gov Thirty benzylpiperidine derivatives were synthesized and evaluated, leading to the identification of compound 52 as a potent dual MOR and σ1R ligand. nih.gov This compound exhibited high binding affinity for both receptors (Ki (MOR) = 56.4 nM and Ki (σ1R) = 11.0 nM) and produced significant antinociceptive effects in various pain models, including the abdominal contraction test, carrageenan-induced inflammatory pain model, formalin test, and complete Freund's adjuvant (CFA)-induced chronic pain model. nih.gov

In another line of research, a 3-benzyl analogue of 4-dimethylamino-1-pentanoylpiperidine, compound 7 , was found to have antinociceptive effects mediated through the κ-opioid receptor (KOR). jst.go.jp This compound demonstrated higher antinociceptive activity than its lead compound in acetic acid-induced abdominal contraction tests in mice. jst.go.jp

Furthermore, the discovery of (R/S)-RC-752 , a novel sigma-1 receptor antagonist with a benzylpiperidine structure, has shown promise in fighting neuropathic pain. nih.gov This compound displayed dose-dependent antinociceptive activity in the formalin test and was effective in a model of neuropathic pain. nih.gov These studies collectively indicate that the this compound scaffold is a valuable template for developing novel analgesics with diverse mechanisms of action.

Table 5: Antinociceptive Effects of this compound Derivatives

| Compound | Mechanism of Action | Pain Model | Key Finding |

|---|---|---|---|

| 52 | Dual MOR/σ1R ligand | Abdominal contraction, Carrageenan-induced inflammation, Formalin test, CFA-induced chronic pain | Potent antinociceptive effects |

| 7 | κ-opioid receptor (KOR) agonist | Acetic acid-induced abdominal contraction | Higher activity than lead compound |

| (R/S)-RC-752 | Sigma-1 receptor antagonist | Formalin test, Neuropathic pain model | Dose-dependent antinociceptive activity |

Dual μ-opioid Receptor (MOR) and σ1 Receptor (σ1R) Ligands

In the quest for safer and more effective analgesics, researchers have focused on developing dual-acting ligands that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). nih.gov This dual-target approach aims to produce strong pain relief while mitigating the adverse effects commonly associated with traditional opioid analgesics. nih.gov

A series of 30 benzylpiperidine derivatives were designed, synthesized, and evaluated for their potential as dual MOR and σ1R ligands. nih.gov In vitro binding assays confirmed that these analogs exhibited affinity for both receptors. nih.gov One particular derivative, compound 52 , emerged as a promising candidate. It demonstrated potent antinociceptive effects in animal models of pain. nih.gov These findings suggest that this compound derivatives with dual MOR/σ1R activity hold potential for the development of new, safer pain management therapies. nih.gov

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their potential anti-inflammatory properties. ontosight.ai Research has shown that these compounds can interfere with key processes in the inflammatory cascade. innovareacademics.in

Protein denaturation is a significant factor in inflammatory conditions like rheumatoid arthritis. researchgate.net The ability of a compound to inhibit the heat-induced denaturation of proteins, such as albumin, is a recognized indicator of its anti-inflammatory potential. innovareacademics.inresearchgate.net

In one study, 4-benzylpiperidine (B145979) was shown to inhibit the denaturation of egg albumin in a dose-dependent manner. innovareacademics.in At a concentration of 1000 µg/ml, it exhibited a 73.80% inhibition, which was comparable to the standard anti-inflammatory drug, aspirin (B1665792) (75.52% inhibition at the same concentration). innovareacademics.in This suggests that benzylpiperidine derivatives could serve as lead compounds for developing new anti-inflammatory agents. innovareacademics.inirjpms.com

Table 1: Inhibition of Albumin Denaturation by 4-Benzylpiperidine

| Concentration (µg/ml) | 4-Benzylpiperidine (% Inhibition) | Aspirin (% Inhibition) |

|---|---|---|

| 100 | Data not available | Data not available |

| 200 | Data not available | Data not available |

| 400 | Data not available | Data not available |

| 800 | Data not available | Data not available |

| 1000 | 73.80 | 75.52 |

Data derived from a study on the in-vitro anti-inflammatory activity of 4-benzylpiperidine. innovareacademics.in

Proteinases, particularly those released by neutrophils during inflammation, contribute to tissue damage. researchgate.net Therefore, compounds that can inhibit the activity of these enzymes are of significant interest in anti-inflammatory research. researchgate.net